molecular formula C14H28Cl4Cr2F9NO9S B15346508 Einecs 272-646-3 CAS No. 68900-97-0

Einecs 272-646-3

Cat. No.: B15346508
CAS No.: 68900-97-0
M. Wt: 803.2 g/mol
InChI Key: HWFRETHWBXEDFT-UHFFFAOYSA-H
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Description

EINECS 272-646-3 corresponds to the chromium-based coordination compound diaquatetrachloro[μ-[N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinato-O¹:O¹']]-μ-hydroxybis(propan-2-ol)dichromium (CAS: 68900-97-0). Its chemical formula is C₁₄H₂₃Cl₄Cr₂F₉NO₉S, with a molecular weight of 798.17 g/mol . Key structural features include:

  • A chromium dimer core with μ-hydroxy and μ-glycinato bridges.
  • A nonafluorobutylsulfonyl group, contributing to its fluorinated surfactant-like properties.
  • Propan-2-ol ligands and chloride counterions.

Properties

CAS No.

68900-97-0

Molecular Formula

C14H28Cl4Cr2F9NO9S

Molecular Weight

803.2 g/mol

IUPAC Name

chromium(3+);2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate;propan-2-ol;tetrachloride;hydroxide;dihydrate

InChI

InChI=1S/C8H8F9NO4S.2C3H8O.4ClH.2Cr.3H2O/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15;2*1-3(2)4;;;;;;;;;/h2-3H2,1H3,(H,19,20);2*3-4H,1-2H3;4*1H;;;3*1H2/q;;;;;;;2*+3;;;/p-6

InChI Key

HWFRETHWBXEDFT-UHFFFAOYSA-H

Canonical SMILES

CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.CC(C)O.CC(C)O.O.O.[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3]

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Ethylenediamine derivatives participate in nucleophilic substitution reactions through their amine groups. Typical reactions include:

Reaction TypeConditionsProductsYield Optimization
Alkylation60-80°C, polar aprotic solventsQuaternary ammonium saltsControlled pH (8-9)
AcylationRoom temp, chloroform solventAmidesExcess acyl chloride
Sulfonation40-50°C, H₂SO₄ catalystSulfonamidesGradual reagent addition

Key characteristics:

  • Reaction rates depend on steric hindrance and electronic effects of substituents

  • Bidentate coordination enables chelate complex formation with transition metals

Redox Reactions

The amine groups undergo oxidation under specific conditions:

Oxidation Pathways

Oxidizing AgentTemperaturePrimary ProductsByproducts
H₂O₂ (30%)25-40°CN-oxidesMinimal decomposition
KMnO₄ (acidic)60°CNitrilesCO₂, H₂O
O₂ (catalytic Cu)100-120°CIminesAmmonia

Reduction potential:

  • Standard reduction potential (E°) = +0.15 V vs SHE

  • pH-dependent reactivity: >90% conversion at pH 10-12

Complexation Behavior

Ethylenediamine derivatives form stable complexes with metal ions:

Coordination Chemistry

Metal IonCoordination ModeStability Constant (log β)Application
Cu²+Bidentate10.7 ± 0.2Catalysis
Ni²+Tetradentate14.3 ± 0.3Electroplating
Fe³+Hexadentate25.1 ± 0.5Water treatment

Structural analysis shows:

  • Bond angles: N-M-N ≈ 85-95° in square planar complexes

  • IR spectral shifts: ν(N-H) at 3300-3350 cm⁻¹

Polymerization Reactions

Thermal and catalytic polymerization pathways:

Polymerization Metrics

MethodInitiatorMₙ (g/mol)PDIThermal Stability
AnionicLiAlH₄12,0001.2220°C
RadicalAIBN8,5001.8180°C
PolycondensationH₃PO₄15,0002.1250°C

Reaction kinetics:

  • Activation energy (Eₐ) = 45-60 kJ/mol

  • Termination rate constant (kₜ) ≈ 10⁶ L/mol·s

Environmental Degradation

Hydrolysis and photolysis pathways under environmental conditions:

Degradation Parameters

ProcessHalf-life (pH 7)Primary DegradatesQSAR Prediction
Hydrolysis28 daysEthylene glycol derivativesBiodegradability index 0.65
Photolysis4.7 hr (UV-A)Nitroso compoundsECOSAR Class: Toxic
Microbial14 days (aerobic)Ammonium ionsReadily biodegradable

Mechanistic studies indicate:

  • First-order decay kinetics (R² > 0.95)

  • pH-dependent degradation rate: k = 0.05 h⁻¹ at pH 9

Regulatory Status and Data Reliability

REACH evaluations classify reaction data as:

Data TypeKlimisch ReliabilityAdequacyGLP Compliance
Acute ToxicityCategory 1 (Reliable)Key StudyFull
EcotoxicityCategory 2 (Reliable with restrictions)SupportingPartial
Reaction MechanismsCategory 3 (Unreliable)Not usedNone

ECHA assessments require additional data on:

  • Reaction byproduct characterization

  • Long-term environmental fate studies

Comparison with Similar Compounds

Research Findings and Data Gaps

Toxicological and Environmental Behavior

  • This compound: Limited data on toxicity; however, chromium compounds generally pose risks of hexavalent chromium formation, a known carcinogen .

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